3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-
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Overview
Description
- 3H-1Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro- is a heterocyclic compound with a fused benzopyran and isoxazole ring system.
- Its chemical structure consists of a tetrahydrobenzopyrano core fused to an isoxazole ring.
- The cis-isomer of this compound is of particular interest due to its biological activities.
Preparation Methods
- Synthetic Routes :
- One synthetic approach involves the cyclization of suitable precursors, such as cinnamyl derivatives, under specific reaction conditions.
- The cinnamyl moiety plays a crucial role in the synthesis of these compounds .
- Industrial Production :
- While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides valuable insights for potential applications.
Chemical Reactions Analysis
- Reactivity :
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., Grignard reagents).
- Major Products :
- The specific products formed depend on the reaction conditions and substituents present.
- Detailed studies on the regioselectivity and stereochemistry of these reactions are essential.
Scientific Research Applications
- Chemistry :
- The compound serves as a versatile building block for the synthesis of more complex molecules.
- Researchers explore its reactivity in various transformations.
- Biology and Medicine :
- Investigations into its biological activities reveal potential antidepressant properties .
- Further studies are needed to elucidate its effects on specific molecular targets.
- Industry :
- Applications in drug discovery and development are promising.
Mechanism of Action
- Targets and Pathways :
- The exact mechanism by which this compound exerts its effects remains an active area of research.
- It likely interacts with neurotransmitter systems or receptors, affecting neuronal signaling pathways.
Comparison with Similar Compounds
- Uniqueness :
- The fused benzopyrano and isoxazole ring system distinguishes it from other heterocyclic compounds.
- Its cis-isomer exhibits combined 5-HT uptake inhibiting and α2-adrenoceptor antagonistic activities .
- Similar Compounds :
- While I don’t have an exhaustive list, related compounds include other isoxazoles and benzopyran derivatives.
Properties
CAS No. |
120779-81-9 |
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Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
3,3a,4,9b-tetrahydro-1H-chromeno[4,3-c][1,2]oxazole |
InChI |
InChI=1S/C10H11NO2/c1-2-4-9-8(3-1)10-7(5-12-9)6-13-11-10/h1-4,7,10-11H,5-6H2 |
InChI Key |
ZXMFDPAQTCFAEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CONC2C3=CC=CC=C3O1 |
Origin of Product |
United States |
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